![molecular formula C10H11NO5 B14848572 [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with a pyridine ring substituted with methoxy and methoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.
Biology: In biological research, it can be used as a ligand in the study of enzyme interactions and receptor binding.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-Pyridylacetic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxypyridine: Contains a methoxy group but lacks the acetic acid moiety.
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness: The presence of both methoxy and methoxycarbonyl groups in [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid provides unique chemical properties, such as increased solubility and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H11NO5 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
2-(6-methoxy-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-6(10(14)16-2)3-7(11-8)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI 键 |
UUDZQAAINJQTNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

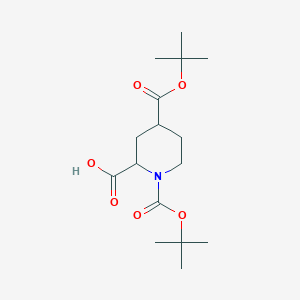
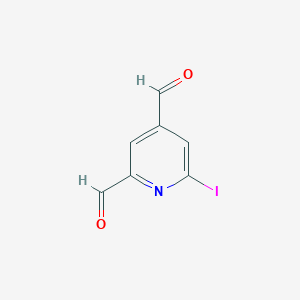
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
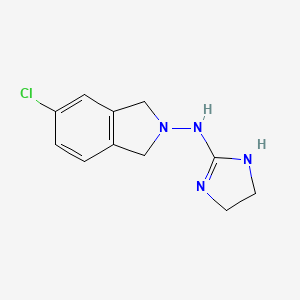
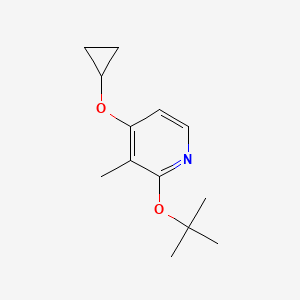
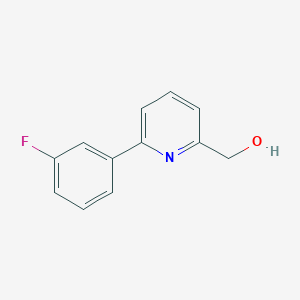
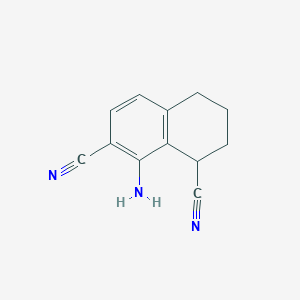

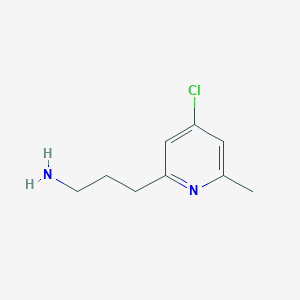
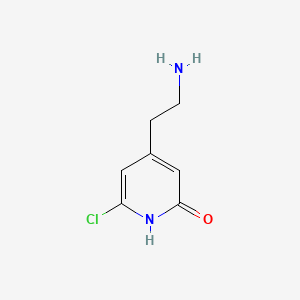
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)

